ethyl 1-amino-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 1-amino-1H-imidazole-5-carboxylate is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the amino group and the ethyl ester functionality makes it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
Ethyl 1-amino-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Safety and Hazards
Safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Imidazole derivatives, such as ethyl 1-amino-1H-imidazole-5-carboxylate, have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of this compound in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with formamide in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized imidazole derivatives .
Mechanism of Action
The mechanism of action of ethyl 1-amino-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific application and the biological target .
Comparison with Similar Compounds
Ethyl 1-amino-1H-imidazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 1H-imidazole-5-carboxylate: Lacks the amino group, making it less reactive in certain chemical reactions.
1-Amino-1H-imidazole-4-carboxylate: The position of the carboxylate group affects its reactivity and biological activity.
1-Amino-1H-imidazole-2-carboxylate: Similar structure but different substitution pattern, leading to distinct properties .
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules. Its applications in chemistry, biology, medicine, and industry highlight its potential as a multifunctional compound.
Properties
IUPAC Name |
ethyl 3-aminoimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)5-3-8-4-9(5)7/h3-4H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERIOFHGELUHFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676618 | |
Record name | Ethyl 1-amino-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-84-2 | |
Record name | Ethyl 1-amino-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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